1-{[2-(3-Methoxyphenyl)-1,3-thiazol-4-yl]acetyl}piperidine-3-carboxylic acid
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Overview
Description
1-{[2-(3-Methoxyphenyl)-1,3-thiazol-4-yl]acetyl}piperidine-3-carboxylic acid is a complex organic compound that features a thiazole ring, a piperidine ring, and a methoxyphenyl group
Preparation Methods
The synthesis of 1-{[2-(3-Methoxyphenyl)-1,3-thiazol-4-yl]acetyl}piperidine-3-carboxylic acid typically involves multi-step organic reactions. The key steps include the formation of the thiazole ring, the introduction of the methoxyphenyl group, and the coupling with the piperidine ring. Common synthetic routes may involve:
Thiazole Ring Formation: This can be achieved through the condensation of a thiourea derivative with a haloketone under acidic conditions.
Methoxyphenyl Group Introduction: This step often involves electrophilic aromatic substitution reactions.
Coupling with Piperidine Ring: The final step usually involves the acylation of the piperidine ring with the thiazole derivative under basic conditions.
Industrial production methods may utilize similar synthetic routes but are optimized for large-scale production, often involving continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
1-{[2-(3-Methoxyphenyl)-1,3-thiazol-4-yl]acetyl}piperidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl group or the thiazole ring, leading to the formation of various derivatives.
Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts, such as the thiazole and piperidine derivatives.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.
Scientific Research Applications
1-{[2-(3-Methoxyphenyl)-1,3-thiazol-4-yl]acetyl}piperidine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving microbial infections and cancer.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-{[2-(3-Methoxyphenyl)-1,3-thiazol-4-yl]acetyl}piperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The methoxyphenyl group can enhance the compound’s binding affinity and specificity for certain targets. The piperidine ring can influence the compound’s pharmacokinetic properties, such as its absorption, distribution, metabolism, and excretion.
Comparison with Similar Compounds
1-{[2-(3-Methoxyphenyl)-1,3-thiazol-4-yl]acetyl}piperidine-3-carboxylic acid can be compared with other similar compounds, such as:
Thiazole Derivatives: Compounds like 2-aminothiazole and 2-mercaptothiazole share the thiazole ring structure but differ in their substituents and biological activities.
Piperidine Derivatives: Compounds like piperidine-4-carboxylic acid and 1-benzylpiperidine have similar piperidine ring structures but differ in their functional groups and applications.
Methoxyphenyl Derivatives: Compounds like 3-methoxyphenylacetic acid and 3-methoxyphenylamine share the methoxyphenyl group but differ in their overall structure and reactivity.
The uniqueness of this compound lies in its combination of these three distinct moieties, which confer specific chemical and biological properties that are not observed in the individual components.
Properties
Molecular Formula |
C18H20N2O4S |
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Molecular Weight |
360.4 g/mol |
IUPAC Name |
1-[2-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]acetyl]piperidine-3-carboxylic acid |
InChI |
InChI=1S/C18H20N2O4S/c1-24-15-6-2-4-12(8-15)17-19-14(11-25-17)9-16(21)20-7-3-5-13(10-20)18(22)23/h2,4,6,8,11,13H,3,5,7,9-10H2,1H3,(H,22,23) |
InChI Key |
VBFTWHICXCNMMP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC(=CS2)CC(=O)N3CCCC(C3)C(=O)O |
Origin of Product |
United States |
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